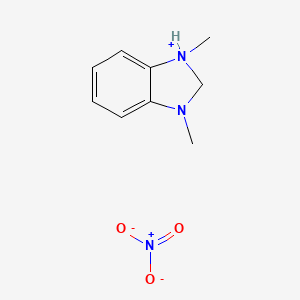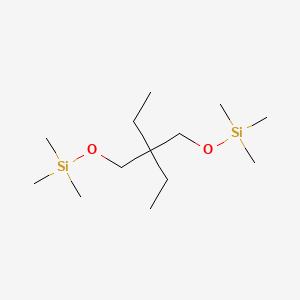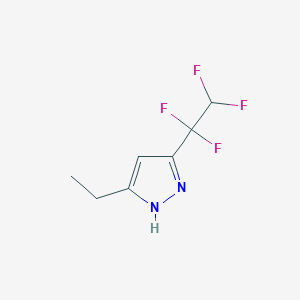![molecular formula C4H2N2OS B14241018 [1,3]Thiazolo[5,4-c][1,2]oxazole CAS No. 222626-39-3](/img/structure/B14241018.png)
[1,3]Thiazolo[5,4-c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Thiazolo[5,4-c][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both thiazole and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[5,4-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring, followed by cyclization with an appropriate oxazole precursor . Another method includes the use of dichloroethylamides and aryl isothiocyanates in the presence of Lawesson’s reagent to form the fused bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Thiazolo[5,4-c][1,2]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
[1,3]Thiazolo[5,4-c][1,2]oxazole has a broad range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [1,3]Thiazolo[5,4-c][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]thiazole: Another fused bicyclic compound with similar structural features but different electronic properties.
Oxazole: A simpler heterocyclic compound that shares the oxazole ring but lacks the fused thiazole moiety.
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and pharmaceuticals with specific desired properties.
Propiedades
Número CAS |
222626-39-3 |
|---|---|
Fórmula molecular |
C4H2N2OS |
Peso molecular |
126.14 g/mol |
Nombre IUPAC |
[1,3]thiazolo[5,4-c][1,2]oxazole |
InChI |
InChI=1S/C4H2N2OS/c1-3-4(6-7-1)8-2-5-3/h1-2H |
Clave InChI |
SHDVGOZCHNKJSS-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NO1)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




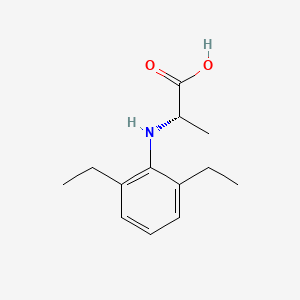
![2-({2-[(E)-(1-Phenylethylidene)amino]ethyl}sulfanyl)ethan-1-ol](/img/structure/B14240945.png)
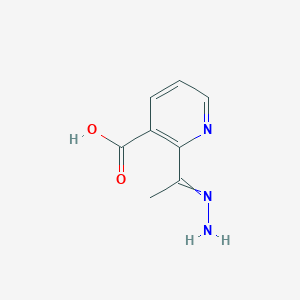

![2H-Indol-2-one, 3-[(2-chlorophenyl)methylene]-1,3-dihydro-](/img/structure/B14240970.png)
![4-Nitro-6-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14240976.png)
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
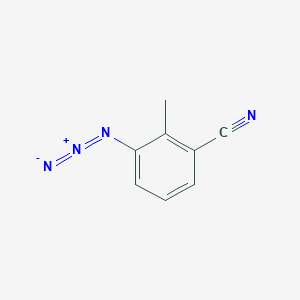
![Tributyl[(tetradecyloxy)methyl]phosphanium bromide](/img/structure/B14241003.png)
